4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom, a hydroxyl group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The fluorine atom, hydroxyl group, and methyl group can be introduced through various substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield[4][4].
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity through interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-methyl-1H-pyrazole: Lacks the fluorine and carboxylic acid groups, which may result in different reactivity and biological activity.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical properties and applications.
Uniqueness
4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug design .
Properties
Molecular Formula |
C5H5FN2O3 |
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Molecular Weight |
160.10 g/mol |
IUPAC Name |
4-fluoro-2-methyl-3-oxo-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C5H5FN2O3/c1-8-4(9)2(6)3(7-8)5(10)11/h7H,1H3,(H,10,11) |
InChI Key |
JOGQSMVZTWWYMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(=O)O)F |
Origin of Product |
United States |
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